molecular formula C24H26N4OS B2762430 N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide CAS No. 812685-77-1

N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide

Cat. No. B2762430
CAS RN: 812685-77-1
M. Wt: 418.56
InChI Key: WNKJLXRKUGXNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-triazoloquinoline class exhibit significant antimicrobial properties. For instance, a study by Ghosh et al. (2015) synthesized a series of novel derivatives and tested them for in vitro antibacterial and antifungal activities, finding potent activity against all studied microbes, especially compounds substituted with halogen groups at the para position of the phenylquinoline ring, which exhibited significant antimicrobial activity (Ghosh et al., 2015). Similarly, Al-Salahi et al. (2013) investigated the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi (Al-Salahi et al., 2013).

Anticancer Activity

The anticancer potential of 1,2,4-triazoloquinoline derivatives has also been explored. Reddy et al. (2015) designed and synthesized a new series of urea derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the structural requirements essential for anticancer activity (Reddy et al., 2015).

Antihistaminic Agents

In the realm of antihistaminic research, Alagarsamy et al. (2008) synthesized novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, revealing them as a new class of H1-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm, with one compound being identified as particularly potent and exhibiting low sedation compared to standard treatments (Alagarsamy et al., 2008).

Anticonvulsant Evaluation

The anticonvulsant activities of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles were evaluated by Cui et al. (2009), who found that these open-chain compounds exhibited strong anticonvulsant activity and lower neurotoxicity, with some compounds showing significantly stronger activity than phenytoin, a prototype drug (Cui et al., 2009).

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-16-15-21-26-27-23(28(21)20-8-6-5-7-19(16)20)30-14-13-22(29)25-18-11-9-17(10-12-18)24(2,3)4/h5-12,15H,13-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKJLXRKUGXNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCC(=O)NC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.